![molecular formula C19H19NO B2920926 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole CAS No. 129867-78-3](/img/structure/B2920926.png)
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole
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Description
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BPEB and is a fluorescent probe used in various biomedical applications. In
Scientific Research Applications
Medicinal Chemistry
Benzoxazole derivatives are widely used as core scaffold structures in drug research and development. They target various enzymes or proteins involved in disease pathways, particularly cancer formation and proliferation .
Agrochemicals
These compounds play a significant role in the discovery of new agrochemicals. They have been found to possess antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .
Industrial Applications
Benzoxazole is an important member of heteroarenes that connects synthetic organic chemistry to industrial areas. It is used in materials science for its properties related to light emission and conduction .
Antibacterial Activity
Some benzoxazole derivatives have shown good antibacterial activity by affecting bacterial reproduction through mechanisms such as up-regulating the expression of enzymes involved in oxidative phosphorylation .
properties
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWFURDHTNNGCQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole |
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